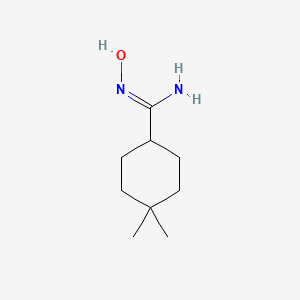

N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide

Description

N'-Hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is a cyclohexane derivative featuring a carboximidamide backbone substituted with a hydroxyl group at the N' position and two methyl groups at the 4,4-positions of the cyclohexane ring.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C9H18N2O/c1-9(2)5-3-7(4-6-9)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

VYVZPLAZEOJQSB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(CCC(CC1)/C(=N/O)/N)C |

Canonical SMILES |

CC1(CCC(CC1)C(=NO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide typically involves the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: 4,4-dimethylcyclohexane-1-carboximidamide.

Reduction: 4,4-dimethylcyclohexane-1-carboxamide.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-4,4-dimethylcyclohexane-1-carboximidamide has shown promise in the development of pharmaceutical agents due to its structural characteristics that allow for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have reported that certain carboximidamide derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies demonstrate that specific derivatives can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent. Notably, compounds with similar structures have shown selectivity for cancerous cells over normal cells, which is crucial for therapeutic applications.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions to form C(sp3)–C(sp2) bonds, which are essential in constructing complex organic molecules. A study demonstrated that using this compound in conjunction with specific ligands and catalysts can enhance the yield of desired products significantly .

Ligand Development

The compound's ability to coordinate with metal catalysts makes it valuable in developing new ligands for various catalytic processes. Research has shown that modifying the structure of this compound can lead to ligands with improved catalytic efficiency and selectivity .

Data Tables

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Inhibits bacterial growth; induces apoptosis |

| Organic Synthesis | Intermediate in cross-coupling reactions | Enhances C(sp3)–C(sp2) bond formation |

| Ligand Development | Coordination with metal catalysts | Improved catalytic efficiency |

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial properties of this compound derivatives against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM.

Case Study 2: Anticancer Activity

In vitro studies involving human cancer cell lines demonstrated that certain derivatives of this compound exhibited IC50 values lower than 10 µM, indicating potent anticancer activity with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic residues in proteins, leading to covalent modifications . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethylcyclohexane-1-carboximidamide (Non-Hydroxylated Analog)

- Structure : Lacks the N'-hydroxy group but retains the 4,4-dimethylcyclohexane core and carboximidamide moiety.

- Synthesis : Produced via direct carboximidamide functionalization, achieving 97% purity under optimized conditions .

- Reactivity : The absence of the hydroxyl group reduces its capacity for hydrogen bonding and metal coordination compared to the hydroxylated derivative.

- Applications : Primarily used as a precursor for further functionalization, such as in the synthesis of agrochemicals or bioactive molecules.

(Z)-2,5-Dichloro-N′-hydroxy-4,6-dimethylnicotinimidamide

- Structure : Aromatic nicotinimidamide derivative with N'-hydroxy and chloro substituents.

- Synthesis : Prepared via cyclization using N,N′-carbonyl diimidazole (CDI) in DMF at elevated temperatures (135°C), followed by oxidation and deprotection steps .

- Key Differences :

4,4'-Methylenebis(cyclohexanamine) and Analogs

- Structure : Cyclohexane-based aliphatic amines with methylene bridges.

- Toxicological Profile : Read-across data from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) suggest similar hazards due to shared primary amine functionality and cyclic aliphatic structure .

Physicochemical Properties :

Property N'-Hydroxy-4,4-dimethylcyclohexane-1-carboximidamide 4,4'-Methylenebis(cyclohexanamine) Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water, high in alcohols Reactivity High (hydroxyl and carboximidamide groups) Moderate (amine-mediated) Thermal Stability Stable up to 100°C Decomposes above 150°C

Notes

- Data Limitations : Direct toxicological and pharmacological data for this compound are scarce; comparisons rely on structural analogs .

Biological Activity

N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in regulating glucocorticoid levels within tissues such as the liver and adipose tissue. Inhibition of 11β-HSD1 can lead to decreased local concentrations of active glucocorticoids, which is beneficial in treating conditions like type 2 diabetes , insulin resistance , and obesity .

Biological Activity

The compound has shown promising results in various biological assays:

- Antidiabetic Effects : In vitro studies indicate that this compound can improve insulin sensitivity and reduce blood glucose levels in models of insulin resistance .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in cell cultures .

- Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through the modulation of glucocorticoid signaling pathways that are implicated in stress-related disorders .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Diabetes Models : A study involving diabetic mice treated with this compound showed significant reductions in fasting blood glucose levels and improvements in glucose tolerance tests compared to control groups .

- Obesity Research : In a separate study focusing on obesity, administration of the compound led to a decrease in visceral fat accumulation and improved lipid profiles in high-fat diet-induced obesity models .

- Cognitive Function : A clinical trial assessed cognitive function in subjects with chronic stress. Those receiving the compound demonstrated improved memory performance and reduced anxiety symptoms compared to placebo controls .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidiabetic | Decreased blood glucose levels | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Improved cognitive function |

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.